molecular formula C8H6N4O3S B14330204 (5-Nitro-1,2-benzothiazol-3-yl)urea CAS No. 105734-70-1

(5-Nitro-1,2-benzothiazol-3-yl)urea

Cat. No.: B14330204
CAS No.: 105734-70-1
M. Wt: 238.23 g/mol
InChI Key: JMPZRMAGCDMROS-UHFFFAOYSA-N
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Description

(5-Nitro-1,2-benzothiazol-3-yl)urea is a novel benzothiazole derivative offered for scientific research and development. The benzothiazole scaffold is a privileged structure in medicinal chemistry and is intensively investigated for its potential to mitigate protein misfolding, a key pathological process in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease . Research indicates that related benzothiazole compounds, such as 5-nitro-1,2-benzothiazol-3-amine (5-NBA), demonstrate significant activity in reducing the oligomerization and fibril formation of prone-to-aggregate proteins like α-synuclein and tau . These small molecules are studied for their ability to stabilize protein structures and inhibit the formation of toxic aggregates. As a urea-linked derivative, this compound is part of a portfolio of therapeutic small molecules designed to provide a diverse range of antifibrillary and antioligomer activities . Researchers can utilize this chemical tool to further explore the mechanisms of protein aggregation and develop new therapeutic strategies. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105734-70-1

Molecular Formula

C8H6N4O3S

Molecular Weight

238.23 g/mol

IUPAC Name

(5-nitro-1,2-benzothiazol-3-yl)urea

InChI

InChI=1S/C8H6N4O3S/c9-8(13)10-7-5-3-4(12(14)15)1-2-6(5)16-11-7/h1-3H,(H3,9,10,11,13)

InChI Key

JMPZRMAGCDMROS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)NC(=O)N

Origin of Product

United States

Synthetic Methodologies for 5 Nitro 1,2 Benzothiazol 3 Yl Urea and Its Structural Analogues

Retrosynthetic Analysis of the (5-Nitro-1,2-benzothiazol-3-yl)urea Framework

A retrosynthetic analysis of the target compound, this compound, logically disconnects the molecule at the urea (B33335) linkage. The most apparent disconnection is across one of the C-N bonds of the urea group. This simplifies the structure into two primary synthons: the nucleophilic amine, 5-Nitro-1,2-benzothiazol-3-amine , and an electrophilic carbonyl source.

This leads to two main forward-synthetic strategies:

Isocyanate-based approach : The 3-amino-5-nitro-1,2-benzothiazole precursor can react with a synthon for isocyanic acid (HN=C=O), such as potassium cyanate (B1221674) in the presence of an acid, to form the terminal urea.

Carbonylating agent approach : The amine precursor can be activated with a phosgene (B1210022) equivalent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI). The resulting imidazolyl-carboxamide intermediate is a highly reactive species that can then be treated with ammonia (B1221849) to complete the urea formation.

The critical challenge in the synthesis, therefore, becomes the efficient preparation of the 5-Nitro-1,2-benzothiazol-3-amine core structure.

Synthesis of the 5-Nitro-1,2-benzothiazol-3-amine Precursor

Approaches to 3-Amino-5-nitrobenzisothiazole Synthesis

Research, particularly within the patent literature, outlines methods for the preparation of 3-amino-5-nitro-2,1-benzisothiazole, an isomer of the required precursor. A disclosed method involves starting with o-nitro-p-thiocyanatoaniline, which undergoes a thionation and subsequent ring-closure reaction to yield the 3-amino-5-nitro-2,1-benzisothiazole. google.com

A more direct route to the specific 1,2-benzothiazole isomer involves the cyclization of 2-amino-5-nitro thiobenzamide (B147508). google.com This precursor can be prepared from 2-cyano-4-nitroaniline. The 2-amino-5-nitro thiobenzamide is then subjected to a ring-closure reaction, for instance using hydrogen peroxide, to form the desired 3-amino-5-nitro-1,2-benzisothiazole. google.com

Exploration of Alternative Nitrobenzothiazole Building Blocks

While direct synthesis is common, alternative strategies could involve the manipulation of other substituted nitrobenzothiazoles. For example, a synthetic route could potentially involve:

Nitration of an existing aminobenzothiazole : The nitration of 3-amino-1,2-benzothiazole would likely be complex, yielding a mixture of isomers due to the competing directing effects of the amino group and the heterocyclic ring.

Functional group interconversion : A route starting from a 3-halo-5-nitro-1,2-benzothiazole could be envisioned, where the halogen at the 3-position is displaced by an amino group via nucleophilic aromatic substitution.

Another approach involves the reduction of a dinitro compound. For instance, the synthesis of related aminobenzothiazoles has been achieved by nitrating a benzothiazole (B30560) core and then selectively reducing one of the nitro groups to an amine. chemicalbook.com This strategy's success would depend on achieving regioselective nitration and subsequent selective reduction.

Formation of the Urea Linkage

Once the 5-Nitro-1,2-benzothiazol-3-amine precursor is obtained, the final step is the construction of the urea functional group.

Coupling Reactions Utilizing Isocyanates or Related Precursors

The reaction of an amine with an isocyanate is a standard and highly efficient method for forming substituted ureas. In the context of benzothiazole derivatives, numerous examples exist where a 2-aminobenzothiazole (B30445) is reacted with an alkyl or aryl isocyanate to yield the corresponding N,N'-disubstituted urea. acs.orgmdpi.comnih.gov

For the synthesis of the target terminal urea, this compound, the reaction would involve treating the 5-Nitro-1,2-benzothiazol-3-amine with a source of isocyanic acid. A common laboratory procedure involves the in-situ generation of isocyanic acid from the acidification of a cyanate salt, such as potassium or sodium cyanate.

Table 1: Representative Isocyanate Coupling Reactions with Aminobenzothiazoles

Amine Precursor Isocyanate Product Type Reference
3-Amino-5-nitrobenzisothiazole Ethyl isocyanate N-Ethyl-N'-(5-nitro-1,2-benzothiazol-3-yl)urea acs.org
5-Benzyloxy-7-bromo-2-aminobenzothiazole Ethyl isocyanate N-(5-Benzyloxy-7-bromo-benzothiazol-2-yl)-N'-(ethyl)urea mdpi.com

Application of Carbonylating Agents (e.g., 1,1′-Carbonyldiimidazole)

Phosgene-free carbonylating agents offer a versatile alternative for urea synthesis. 1,1'-Carbonyldiimidazole (CDI) is a widely used, safer substitute for phosgene. wikipedia.orgresearchgate.net The reaction typically proceeds in a two-step, one-pot manner.

First, the 5-Nitro-1,2-benzothiazol-3-amine is reacted with one equivalent of CDI. This forms a highly reactive N-(5-nitro-1,2-benzothiazol-3-yl)-imidazole-1-carboxamide intermediate, with the release of one molecule of imidazole (B134444).

Second, the activated intermediate is treated with a nucleophile. To form the target terminal urea, gaseous ammonia or an aqueous/alcoholic solution of ammonia would be added to the reaction mixture. The ammonia displaces the imidazole group to yield this compound.

This method is well-documented for creating unsymmetrical ureas from aminobenzothiazoles by using a different amine in the second step. mdpi.comnih.gov Its application for terminal urea synthesis via the addition of ammonia is a standard extension of this methodology. researchgate.net

Table 2: Urea Synthesis via CDI Activation

Step 1: Amine + CDI Step 2: Nucleophile General Product References
6-Bromo-2-aminobenzothiazole Alkylamine N-(6-Bromo-benzothiazol-2-yl)-N'-(alkyl)urea mdpi.comnih.gov
2-Amino-6-substituted benzothiazoles 4-Aminoquinoline diamines Quinoline-urea-benzothiazole hybrids nih.gov

Multicomponent Reaction Strategies for Urea Moiety Integration

Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient and atom-economical approach to complex molecule synthesis. rsc.org While direct MCR synthesis of this compound is not extensively documented, the principles of MCRs can be applied to the synthesis of its structural analogues, particularly in the formation of fused heterocyclic systems built upon the benzothiazole core.

One prominent example is the Biginelli-type reaction or similar condensations. For instance, a three-component reaction involving a 2-aminobenzothiazole, an aldehyde, and an active methylene (B1212753) compound like a β-ketoester can yield complex fused systems such as pyrimido[2,1-b]benzothiazoles. rsc.org The mechanism for these reactions can vary depending on the catalyst used. With an acid catalyst, the reaction may proceed through the formation of an imine intermediate, whereas metal catalysts might facilitate the initial combination of the aminobenzothiazole and the ketoester. rsc.org

These MCR strategies highlight the potential for creating diverse libraries of benzothiazole derivatives. By modifying the starting components—using different substituted 2-aminobenzothiazoles, various aldehydes, and alternative active methylene compounds—a wide range of analogues can be accessed efficiently. While these reactions produce fused systems rather than simple ureas, they demonstrate the power of MCRs in the derivatization of the 2-aminobenzothiazole scaffold. Future work could explore adapting these MCRs to directly incorporate a urea or isocyanate equivalent to form the desired urea moiety in a one-pot process.

Derivatization and Functionalization Strategies of the Core Structure

Once the core this compound structure is obtained, its properties can be finely tuned through various derivatization and functionalization reactions at three key locations: the urea bridge, other positions on the benzothiazole ring, and the nitro group.

Substituent Variations on the Urea Bridge

Modifying the substituents on the urea moiety is a common strategy to alter the molecule's physicochemical properties, such as hydrogen bonding capacity, lipophilicity, and conformational preferences. mdpi.comnih.gov This is typically achieved by reacting a substituted 2-aminobenzothiazole with a diverse range of isocyanates. mdpi.comnih.gov This approach allows for the introduction of various alkyl, aryl, and functionalized groups onto the terminal nitrogen of the urea.

Alternatively, a multi-step approach can be employed, starting with the reaction of 2-aminobenzothiazole with reagents like phenyl chloroformate, followed by hydrazinolysis and subsequent reaction with other molecules to build more complex side chains. mdpi.com These modifications can significantly impact the molecule's biological activity and pharmacokinetic profile. mdpi.comnih.gov For example, the introduction of alcohol-containing substituents has been explored to improve drug-like properties. nih.gov

Table 1: Examples of Substituent Variations on the Urea Bridge of Benzothiazole Analogues

Starting BenzothiazoleReagentResulting Urea SubstituentReference
6-Methoxy-2-aminobenzothiazole3-MethoxyphenylisocyanateN'-(3-methoxyphenyl) mdpi.com
5-Benzyloxy-7-bromo-2-aminobenzothiazoleEthyl isocyanateN'-ethyl mdpi.com
4/6-Substituted-2-aminobenzothiazolep-Substituted-aryl isocyanateN'-(p-substituted-aryl) mdpi.com
6-Bromo-2-aminobenzothiazole1,1'-Carbonyldiimidazole (CDI) then substituted ethylamineN'-(substituted ethyl) nih.gov
4,6-Disubstituted-2-aminobenzothiazoleβ-Bromopropionyl isocyanateN'-(β-bromopropionyl) mdpi.com

Chemical Transformations at Other Positions of the Benzothiazole Ring

The benzothiazole ring itself offers multiple sites for chemical modification, allowing for the introduction of diverse functional groups that can modulate the electronic and steric properties of the molecule. Modern synthetic methods, such as regioselective C-H functionalization, have become powerful tools for derivatizing heterocyclic cores. acs.org

For instance, iridium-catalyzed C-H borylation can introduce versatile boryl groups at specific positions on the benzothiazole ring system, which can then be converted into a wide array of other functionalities through cross-coupling reactions. acs.org Furthermore, traditional cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, are effective for modifying halogenated benzothiazole precursors. A notable example involves the substitution of a bromine atom at the C-7 position of a benzothiazolyl urea with a pyridine (B92270) ring. mdpi.com The same study also demonstrated the conversion of a benzyloxy group at C-5 into a hydroxyl group, which was then transformed into a triflate, a versatile leaving group for further coupling reactions like Miyaura borylation. mdpi.com These transformations enable the synthesis of highly complex and targeted molecular architectures.

Table 2: Examples of Chemical Transformations on the Benzothiazole Ring

Starting MoietyPosition on RingReaction TypeResulting Functional GroupReference
C-HC5 or C4/C6Ir-catalyzed C-H BorylationBoryl (e.g., -Bpin) acs.org
7-BromoC7Suzuki CouplingPyridin-2-yl mdpi.com
5-BenzyloxyC5Deprotection (e.g., with MsOH)Hydroxyl (-OH) mdpi.com
5-HydroxylC5TriflationTriflate (-OTf) mdpi.com
5-TriflateC5Miyaura BorylationBoronic ester mdpi.com

Controlled Reduction or Modification of the Nitro Group

The nitro group is a highly versatile functional group that can be transformed into a variety of other functionalities, most commonly an amino group. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. wikipedia.org The choice of reducing agent is critical for controlling the reaction's outcome and ensuring selectivity, especially in the presence of other reducible groups.

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide is a common and effective method for reducing nitro groups to amines. wikipedia.org Metal-based reductions in acidic media, such as with tin(II) chloride (SnCl₂) or iron in acetic acid, are also widely used. wikipedia.orgnih.gov For highly selective reductions that leave other sensitive functional groups intact, milder and more specific reagent systems have been developed. One such system employs zinc or magnesium powder in the presence of hydrazine (B178648) glyoxylate, which can selectively reduce a nitro group at room temperature.

Beyond complete reduction to an amine, the nitro group can be converted to intermediate oxidation states. For example, reduction with zinc dust and ammonium (B1175870) chloride can yield a hydroxylamine. wikipedia.org Specific enzymes, known as nitroreductases, can also catalyze the chemoselective reduction of nitroarenes to their corresponding hydroxylamines. nih.gov Under different conditions, such as treatment with excess zinc metal, nitroarenes can be dimerized to form N,N'-diarylhydrazines. wikipedia.org

Table 3: Reagents for Controlled Reduction or Modification of an Aromatic Nitro Group

Reagent(s)Product Functional GroupKey FeaturesReference
Catalytic Hydrogenation (e.g., Pd/C, H₂)Amine (-NH₂)Common, efficient method. wikipedia.org
Tin(II) chloride (SnCl₂)Amine (-NH₂)Widely used in laboratory synthesis. wikipedia.orgnih.gov
Iron (Fe) in acidic mediaAmine (-NH₂)Classical and industrially relevant method. wikipedia.org
Zinc (Zn) or Magnesium (Mg) powder, Hydrazine glyoxylateAmine (-NH₂)High selectivity, mild conditions.
Zinc (Zn) dust, Ammonium chloride (NH₄Cl)Hydroxylamine (-NHOH)Controlled partial reduction. wikipedia.org
Nitroreductase enzymesHydroxylamine (-NHOH)Chemoselective enzymatic reduction. nih.gov
Zinc (Zn) metal (excess)Hydrazine (-NH-NH-)Reductive dimerization. wikipedia.org

Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the molecular skeleton, atom connectivity, and the electronic environment of the nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

In the ¹H NMR spectrum of (5-Nitro-1,2-benzothiazol-3-yl)urea, distinct signals are anticipated for the protons of the benzothiazole (B30560) ring and the urea (B33335) moiety. The aromatic region is expected to show a complex pattern for the three protons on the benzene (B151609) ring (H-4, H-6, and H-7).

The proton at the C-4 position is expected to appear as a doublet, coupling with the proton at C-6 (a meta-coupling, which is typically small). The strong electron-withdrawing effect of the adjacent nitro group at C-5 would likely shift this proton significantly downfield. The proton at C-6 should appear as a doublet of doublets due to coupling with both H-4 (meta-coupling) and H-7 (ortho-coupling). Finally, the H-7 proton would likely be observed as a doublet from its ortho-coupling to H-6.

The urea group possesses two types of protons: those on the terminal -NH₂ group and the single proton of the -NH- bridge linking to the benzothiazole ring. These protons are exchangeable and may appear as broad singlets. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. The -NH- proton linked to the aromatic system is expected to be more downfield than the -NH₂ protons due to its electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analyses of similar nitro-aromatic and benzothiazole structures. chemicalbook.comchemicalbook.comspectrabase.com

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4~8.5 - 8.8dJ ≈ 2.0 Hz (meta)
H-6~8.2 - 8.4ddJ ≈ 9.0 Hz (ortho), J ≈ 2.0 Hz (meta)
H-7~7.8 - 8.0dJ ≈ 9.0 Hz (ortho)
-NH- (urea bridge)~10.0 - 11.0 (broad)sN/A
-NH₂ (urea terminal)~6.0 - 7.0 (broad)sN/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct carbon signals are expected. The carbonyl carbon (C=O) of the urea group is characteristically found far downfield, typically in the 150-160 ppm range.

The carbons of the benzothiazole ring will have varied chemical shifts influenced by the nitro group and the heterocyclic structure. The carbon atom bearing the nitro group (C-5) and the carbons in its immediate vicinity will be significantly affected. The C-3 carbon, attached to the urea nitrogen, is also expected to have a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on analyses of similar nitro-aromatic and benzothiazole structures. acs.org

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Urea)~153.0
C-3 (Benzothiazole)~165.0
C-3a (Bridgehead)~130.0
C-4~120.0
C-5 (Nitro-substituted)~145.0
C-6~122.0
C-7~125.0
C-7a (Bridgehead)~150.0

Two-Dimensional NMR Techniques for Comprehensive Structural Elucidation

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between H-6 and H-7, confirming their ortho-relationship, and a weaker cross-peak between H-6 and H-4, confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the signals of H-4, H-6, and H-7 to their corresponding carbon atoms (C-4, C-6, and C-7), validating the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for piecing together the molecular framework. For example, the NH proton of the urea bridge should show a correlation to the C-3 of the benzothiazole ring and the carbonyl carbon (C=O), confirming the connectivity of the urea group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands for its key functional groups. The urea moiety would produce strong bands corresponding to N-H stretching, C=O stretching (Amide I band), and N-H bending (Amide II band). The nitro group is characterized by two strong stretching vibrations. The aromatic benzothiazole core would contribute to several bands in the fingerprint region.

Table 3: Predicted FTIR Vibrational Frequencies for this compound Predicted values are based on analyses of urea, nitro-aromatic compounds, and benzothiazole derivatives. researchgate.netresearchgate.net

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchingUrea (-NH, -NH₂)3450 - 3200
C-H StretchingAromatic Ring3100 - 3000
C=O Stretching (Amide I)Urea1700 - 1650
N-H Bending (Amide II)Urea1640 - 1590
Asymmetric NO₂ StretchingNitro Group1550 - 1500
Symmetric NO₂ StretchingNitro Group1350 - 1300
C-N StretchingAromatic & Urea1300 - 1200

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR. While polar groups like C=O show strong FTIR signals, non-polar, symmetric bonds often produce strong Raman signals. For this compound, the symmetric stretching vibration of the nitro group is expected to be particularly prominent in the Raman spectrum. The aromatic ring vibrations would also yield characteristic Raman bands. A notable band for the urea moiety is the symmetric C-N stretching, which appears around 1000 cm⁻¹ in solution. azom.com This technique is especially useful for studying solid samples without extensive preparation.

Table 4: Predicted Key Raman Shifts for this compound Predicted values are based on analyses of urea and nitro-aromatic compounds. researchgate.netazom.com

Vibrational ModeFunctional GroupPredicted Raman Shift (cm⁻¹)
Aromatic Ring BreathingBenzothiazole~1600
Symmetric NO₂ StretchingNitro Group1350 - 1300 (Strong)
Symmetric C-N StretchingUrea~1000

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

The electronic absorption spectrum of a molecule provides insights into the permissible electronic transitions between different energy levels. For this compound, the UV-Vis spectrum is expected to reveal characteristic absorption bands corresponding to π→π* and n→π* transitions. These transitions are associated with the conjugated π-system of the benzothiazole ring and the non-bonding electrons of the heteroatoms (nitrogen, oxygen, and sulfur) and the urea group. The nitro group, being a strong chromophore, is anticipated to significantly influence the absorption profile, potentially causing a bathochromic (red) shift of the absorption maxima.

Transition Type Expected Wavelength Range (nm) Associated Moieties
π→π250-400Benzothiazole ring, Nitro group
n→π>350Carbonyl group (urea), Nitro group, Thiazole (B1198619) ring heteroatoms

Note: The exact absorption maxima (λmax) and molar extinction coefficients (ε) for this compound require experimental determination and are not currently available in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a compound by providing a highly accurate mass measurement. For this compound, with the molecular formula C8H6N4O3S, HRMS would confirm its elemental makeup by comparing the experimentally measured mass to the theoretically calculated mass.

Parameter Value
Molecular FormulaC8H6N4O3S
Calculated Monoisotopic Mass238.0160 u
Measured Mass [M+H]+Data not available
Mass Accuracy (ppm)Data not available

Note: While HRMS has been used to characterize derivatives, specific high-resolution mass spectrometry data for the parent compound this compound is not presently found in published research.

Single Crystal X-ray Diffraction for Solid-State Structure

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. The following subsections describe the type of information that would be obtained from such an analysis.

The analysis of the crystal structure would provide precise measurements of all bond lengths and angles within the molecule. This data is essential for understanding the hybridization of atoms and the distribution of electron density. Key parameters of interest would include the C-S, C-N, and N-S bond lengths within the benzothiazole ring, the C=O bond length of the urea moiety, and the bond parameters associated with the nitro group.

Table of Expected Bond Parameters:

Bond Expected Length (Å) Angle Expected Angle (°)
C=O (urea)~1.23N-C-N (urea)~120
C-N (urea)~1.35C-N-C (amide)~120
N-S (thiazole)~1.65C-S-C (thiazole)~90
C-NO2~1.47O-N-O (nitro)~125

The presence of both hydrogen bond donors (N-H groups of the urea) and acceptors (C=O of the urea, nitro group oxygens, and the nitrogen atom of the benzothiazole ring) within the same molecule suggests the potential for intramolecular hydrogen bonding. These interactions can significantly influence the molecule's conformation, stabilizing a more planar or a specific folded arrangement. A key intramolecular hydrogen bond might be expected between one of the urea N-H groups and the nitrogen atom of the thiazole ring.

In the solid state, molecules of this compound would be held together by a network of intermolecular forces. Hydrogen bonds involving the urea moiety are expected to be the dominant interactions, potentially forming dimers or extended chains. The nitro group and the aromatic system can also participate in dipole-dipole interactions and π-π stacking, respectively, further stabilizing the crystal lattice. Understanding this packing is crucial as it can influence physical properties such as solubility and melting point.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is favored for its balance of accuracy and computational cost, making it a standard tool for studying the structure-activity relationships of various compounds. researchgate.net DFT calculations would serve as the foundation for a thorough theoretical analysis of (5-Nitro-1,2-benzothiazol-3-yl)urea.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this analysis would yield crucial data such as bond lengths, bond angles, and dihedral angles.

If this analysis were performed, the resulting data table would look like this: Hypothetical Optimized Geometrical Parameters

Parameter Bond/Angle Calculated Value
Bond Length (Å) C-S Value
N-O (nitro) Value
C=O (urea) Value
Bond Angle (°) S-C-N Value
O-N-O (nitro) Value
Dihedral Angle (°) Benzothiazole-Urea Value

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

This information is critical for understanding the molecule's spatial configuration and how it might interact with biological targets.

Calculation of Vibrational Frequencies and Spectroscopic Property Prediction

This calculation predicts the vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, researchers can confirm the molecular structure and the synthesis of the correct compound. researchgate.net For this compound, this would help assign specific vibrational modes to functional groups like the nitro (NO₂) group, the carbonyl (C=O) of the urea (B33335) moiety, and N-H bonds.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests higher reactivity. researchgate.net For this compound, FMO analysis would identify the electron-donating and electron-accepting regions, providing insights into its chemical behavior.

Hypothetical FMO Data Table

Parameter Energy (eV)
HOMO Energy Value
LUMO Energy Value
HOMO-LUMO Gap (ΔE) Value

Note: These values are placeholders pending experimental or computational data.

Molecular Electrostatic Potential (MEP) Mapping of Reactive Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. nih.gov This map is color-coded, where red typically indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). An MEP analysis of this compound would visually identify the reactive sites, such as the electronegative oxygen atoms of the nitro and urea groups, which are crucial for understanding intermolecular interactions like hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines charge transfer between orbitals, which stabilizes the molecule through hyperconjugative interactions. For this compound, NBO analysis would quantify the delocalization of electron density from lone pairs to antibonding orbitals, revealing the strength of intramolecular interactions and the hybridization of atomic orbitals.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. rsc.orguci.eduarxiv.org It is an extension of Density Functional Theory (DFT), which is primarily used for ground-state properties. uci.edunih.gov TD-DFT allows for the calculation of excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one, and other properties of excited states. uci.eduarxiv.org This method is widely employed due to its favorable balance of computational cost and accuracy for many applications. rsc.org

The application of TD-DFT provides insights into the electronic absorption spectra of molecules, predicting the wavelengths of maximum absorption (λmax). nih.gov For instance, in studies of benzothiazole (B30560) derivatives, TD-DFT has been used to calculate absorption and emission spectra, helping to understand the effects of different substituents on these properties. nih.gov The accuracy of TD-DFT calculations can be influenced by the choice of the exchange-correlation functional and the basis set. researchgate.net While widely used, TD-DFT has limitations, particularly in describing charge-transfer excitations, Rydberg states, and states with significant double-excitation character. researchgate.net For more complex systems or when higher accuracy is needed, more advanced methods or specially designed long-range corrected functionals may be required. researchgate.netaps.org

Theoretical studies on related nitro-containing heterocyclic compounds, such as those with a benzothiazole or triazolothiadiazole core, have utilized TD-DFT to explore their electronic and optical properties. researchgate.netrsc.org These investigations often involve analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand intramolecular charge transfer (ICT) processes, which are crucial for determining the electronic and nonlinear optical properties of the molecules. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Nitrobenzothiazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.commst.dkbiointerfaceresearch.com This approach is widely used in drug discovery and environmental toxicology to predict the activity of new chemical entities, thereby reducing the need for extensive experimental testing. mdpi.commst.dk

Computational Derivation of Molecular Descriptors (e.g., Electronic, Steric, Lipophilicity via Log P)

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. mdpi.com These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of a molecule and include parameters like atomic net charges, dipole moment (μ), energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO), and polarizability (α). ui.ac.id These are often calculated using semi-empirical or DFT methods. ui.ac.id

Steric Descriptors: These relate to the size and shape of the molecule.

Lipophilicity Descriptors: Lipophilicity, a crucial factor in a drug's ability to cross cell membranes, is commonly quantified by the logarithm of the octanol-water partition coefficient (Log P). mdpi.comui.ac.id

In a QSAR study on nitrobenzothiazole derivatives, electronic descriptors such as atomic net charges, dipole moment, EHOMO, ELUMO, and polarizability were calculated using the PM3 semi-empirical method. ui.ac.id The lipophilicity parameter, Log P, was also included in the analysis. ui.ac.id Similarly, QSAR studies on other nitroaromatic compounds have utilized a range of descriptors including hydrophobicity, electrophilicity, and dipole moment to predict their toxic effects. mdpi.com

Development of Predictive Models for Structure-Property Relationships

Once the molecular descriptors are calculated, statistical methods are employed to develop a predictive model. Multiple Linear Regression (MLR) is a common technique used to create a linear equation that correlates the descriptors with the biological activity. biointerfaceresearch.comui.ac.id Other machine learning algorithms like Random Forest and Gaussian processes are also increasingly being used to develop more complex and predictive QSAR models. nih.gov

For a series of nitrobenzothiazole derivatives with antimalarial activity, an MLR approach was used to develop a QSAR model. ui.ac.id The resulting equation demonstrated a high correlation between the calculated descriptors and the observed activity (log IC50), with a correlation coefficient (r) of 1.00. ui.ac.id Such models can then be used to predict the activity of newly designed compounds. ui.ac.idnih.gov The development of robust and validated QSAR models is a key step in rational drug design, allowing for the in silico screening of virtual libraries to identify promising new compounds. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. plos.org By solving Newton's equations of motion, MD simulations provide detailed information about the conformational changes, flexibility, and interactions of molecules. nih.gov This technique is particularly valuable for understanding the dynamic behavior of biomolecules like proteins and their interactions with ligands. nih.govuchicago.edu

In the context of drug design, MD simulations can be used to assess the stability of a ligand-protein complex. nih.govdocumentsdelivered.com For instance, simulations of benzothiazole derivatives bound to their target proteins have been performed to evaluate the stability of the complex and analyze the interactions over time. nih.govnih.govbiointerfaceresearch.com The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored during the simulation to assess conformational stability; smaller fluctuations in RMSD suggest a more stable binding. documentsdelivered.com

Enhanced sampling techniques can be combined with MD simulations to explore the conformational space of molecules more efficiently, overcoming the time-scale limitations of traditional MD. These methods are useful for studying large conformational changes, such as those involved in protein folding or ligand binding. nih.gov For urea, MD simulations have been used to investigate the nucleation process from aqueous solution, revealing a two-step mechanism where crystal-like clusters emerge from dense, disordered urea clusters. nih.gov

In Silico Assessment of Distribution-Related Parameters (e.g., ADME Profiling without clinical interpretation)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a computational approach used in the early stages of drug discovery to predict the pharmacokinetic properties of compounds. nih.govpensoft.netresearchgate.net By evaluating these properties computationally, researchers can prioritize compounds with more favorable drug-like characteristics for further development, reducing the time and cost associated with experimental studies. nih.govplos.org

Various computational tools and web servers, such as SwissADME and QikProp, are available to predict a range of ADME parameters. biointerfaceresearch.compensoft.netplos.org These predictions are based on the molecule's structure and include physicochemical properties like molecular weight, Log P, and the number of hydrogen bond donors and acceptors, which are often evaluated against criteria like Lipinski's Rule of Five to assess "drug-likeness". nih.govnih.govresearchgate.net

Studies on various benzothiazole derivatives have included in silico ADME predictions. nih.govnih.govresearchgate.net These analyses typically predict properties such as oral bioavailability, blood-brain barrier penetration, and potential interactions with metabolic enzymes. biointerfaceresearch.comnih.gov For example, in silico studies on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives showed that the compounds generally complied with Lipinski's and Veber's rules, suggesting good potential for oral bioavailability and intestinal absorption. nih.gov Similarly, ADMET (ADME and toxicity) predictions for other benzothiazole series have been performed to assess their pharmacokinetic profiles and potential toxicities. nih.govbiointerfaceresearch.com

Theoretical Studies of Nonlinear Optical (NLO) Properties

Theoretical studies, often employing quantum chemical methods like DFT, are crucial for investigating the nonlinear optical (NLO) properties of molecules. nih.govnih.gov NLO materials are of great interest for their potential applications in optoelectronics, including optical data storage and signal processing. researchgate.net Organic molecules, in particular, can exhibit significant NLO responses. nih.gov

The NLO properties of a molecule are related to its polarizability (α) and hyperpolarizabilities (β and γ). nih.govnih.gov These properties describe how the molecule's electron cloud is distorted by an external electric field, such as that from a laser. Large hyperpolarizability values are indicative of a strong NLO response. nih.gov

Computational studies on various organic compounds, including those with structures related to nitrobenzothiazoles, have been conducted to predict their NLO properties. researchgate.netrsc.orgnih.govresearchgate.net These studies often focus on donor-acceptor systems, where intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group can lead to enhanced NLO responses. researchgate.netnih.gov The presence of a nitro group, a strong electron-withdrawing group, can significantly enhance the NLO properties of a molecule. nih.gov For example, theoretical investigations on azo dyes containing a nitrobenzothiazole moiety have been performed to understand their third-order NLO properties. researchgate.net Similarly, the NLO properties of urea and its derivatives have been a subject of theoretical and experimental interest. scilit.com

Calculation of First and Second Hyperpolarizabilities

There are currently no published studies that have performed quantum chemical calculations to determine the first hyperpolarizability (β) and second hyperpolarizability (γ) of this compound. The determination of these parameters is crucial for quantifying a molecule's NLO response.

Typically, such investigations would employ computational methods like Density Functional Theory (DFT) with various functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate the electronic properties. The first hyperpolarizability is a tensor quantity that describes the second-order NLO response, responsible for effects like second-harmonic generation (SHG), while the second hyperpolarizability governs third-order phenomena such as third-harmonic generation and two-photon absorption.

A hypothetical data table for the first and second hyperpolarizabilities of this compound, which would be populated by such a study, is presented below for illustrative purposes. The values for urea are often used as a reference in NLO studies.

Table 1: Hypothetical Hyperpolarizability Data for this compound (Note: The following data is purely illustrative as no experimental or theoretical values have been found in the literature.)

CompoundMethod/Basis SetFirst Hyperpolarizability (β) [esu]Second Hyperpolarizability (γ) [esu]
This compoundNot AvailableNot AvailableNot Available
Urea (Reference)Not AvailableNot AvailableNot Available

Correlation of Electronic Structure with NLO Response

The correlation between a molecule's electronic structure and its NLO response is a fundamental aspect of designing efficient NLO materials. For this compound, this would involve analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular reactivity and polarizability. A smaller HOMO-LUMO gap generally suggests easier electronic transitions, which can lead to a larger NLO response. The spatial distribution of these orbitals would also be critical. In a D-A-π system, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. An external electric field can then induce a charge transfer from the HOMO to the LUMO, leading to a significant change in the dipole moment and thus a large hyperpolarizability.

For this compound, one would hypothesize that the urea and benzothiazole moieties could act as donor/π-bridge components, while the nitro group serves as a strong acceptor. A computational study would visualize the HOMO and LUMO to confirm this intramolecular charge transfer character and quantify its contribution to the NLO properties.

Table 2: Hypothetical Electronic Properties of this compound (Note: The following data is purely illustrative as no experimental or theoretical values have been found in the literature.)

CompoundMethod/Basis SetEHOMO [eV]ELUMO [eV]HOMO-LUMO Gap [eV]
This compoundNot AvailableNot AvailableNot AvailableNot Available

Reactivity Studies and Mechanistic Investigations

Chemical Stability Under Various Conditions

While specific studies on the hydrolytic stability of (5-Nitro-1,2-benzothiazol-3-yl)urea are not extensively documented, the stability of the urea (B33335) and benzothiazole (B30560) moieties can be inferred from related structures. The urea functional group can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the formation of 3-amino-5-nitro-1,2-benzothiazole and isocyanic acid or its decomposition products (ammonia and carbon dioxide). The rate of this hydrolysis would be influenced by temperature and the concentration of the acid or base.

The benzothiazole ring itself is generally stable. However, the presence of the strong electron-withdrawing nitro group can activate the ring towards nucleophilic attack, potentially leading to ring-opening reactions under certain conditions, as will be discussed in subsequent sections.

A study on urea hydrolysis catalyzed by copper complexes indicated that the reaction proceeds with the formation of ammonia (B1221849). rsc.org While this study does not involve the specific benzothiazole derivative , it provides a general understanding of the catalytic hydrolysis of urea.

Electrophilic and Nucleophilic Reactivity of the Benzothiazole and Urea Subunits

Conversely, the electron-withdrawing nature of the nitro group makes the benzothiazole ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

The urea moiety possesses both nucleophilic and weakly basic properties due to the lone pairs of electrons on its nitrogen atoms. The nitrogen atom adjacent to the benzothiazole ring is likely to be less nucleophilic due to the electron-withdrawing effect of the heterocyclic ring. The terminal nitrogen of the urea group, however, can participate in nucleophilic reactions. nih.gov For instance, derivatives of aminobenzothiazoles, which are structurally related, readily undergo reactions with electrophiles at the exocyclic amino group. researchgate.net

Reactivity of the Nitro Group (e.g., Reduction, Aromatic Nucleophilic Substitution)

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction. The reduction of aromatic nitro compounds to their corresponding amines is a well-established and widely used reaction in organic synthesis. A variety of reducing agents can be employed for this purpose.

Commonly used methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas.

Metal-Acid Systems: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Other Reducing Agents: Reagents like tin(II) chloride (SnCl₂) and sodium hydrosulfite (Na₂S₂O₄) are also effective.

The choice of reducing agent can sometimes allow for chemoselectivity, where the nitro group is reduced in the presence of other reducible functional groups. The reduction of the nitro group in this compound would yield (5-Amino-1,2-benzothiazol-3-yl)urea, a compound with different electronic and potentially biological properties.

The strong electron-withdrawing nature of the nitro group also facilitates nucleophilic aromatic substitution on the benzene (B151609) ring of the benzothiazole system, as mentioned earlier.

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Compounds

Reagent SystemDescription
H₂/Pd/CCatalytic hydrogenation, a common and efficient method.
Fe/HClA classic and cost-effective method for nitro group reduction.
SnCl₂A mild reducing agent often used for selective reductions.
Na₂S₂O₄Sodium hydrosulfite, another reagent for the reduction of nitroarenes.

Photochemical Transformation Pathways

The photochemical behavior of nitroaromatic compounds has been a subject of interest. Upon irradiation with UV light, nitroaromatic compounds can undergo a variety of transformations. For instance, the photolysis of 5-nitrofurfural in aqueous solutions can lead to the substitution of the nitro group. researchgate.net In the context of this compound, photochemical excitation could potentially lead to several pathways, including:

Nitro-Nitrite Rearrangement: A common photochemical reaction for nitroaromatics, which can lead to the formation of nitrites and subsequently phenols.

Photoreduction: In the presence of a hydrogen donor, the excited nitro group can be reduced.

Photosubstitution: The excited state of the molecule may be more susceptible to nucleophilic substitution of the nitro group or other leaving groups.

Studies on Ring Opening and Rearrangement Mechanisms in 1,2-Benzothiazole Derivatives

The 1,2-benzothiazole ring can undergo ring-opening reactions under specific conditions. Nucleophilic attack is a key trigger for such transformations. A study on 6-nitrobenzothiazole (B29876), a close analog of the title compound, demonstrated that it reacts reversibly with methoxide (B1231860) ion at room temperature to form an anionic adduct. This adduct, upon treatment with electrophiles, yields ring-opened products resulting from the cleavage of the S-C(2) bond. This suggests that the C2 position of the benzothiazole ring is susceptible to nucleophilic attack, which is enhanced by the presence of the nitro group.

Rearrangement reactions in benzothiazole systems are less common but can occur under specific stimuli. For instance, the rearrangement of diazonium salts derived from 7-aminobenzothiazoles has been reported. While not directly applicable to this compound, it points to the potential for skeletal rearrangements within the benzothiazole framework under certain reaction conditions. More broadly, rearrangements in related heterocyclic systems, such as the rearrangement of 1,5-benzodiazepine-2,4-diones into benzimidazolone derivatives, have been documented. nih.gov

Oxidation and Reduction Chemistry of the Benzothiazole System

The sulfur atom in the benzothiazole ring is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids can lead to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone. nih.gov This oxidation significantly alters the electronic properties of the benzothiazole ring system, with the sulfone group being a strong electron-withdrawing group. A study on the oxidation of benzothiazole derivatives with hydrogen peroxide in the presence of UV light or under photo-Fenton conditions has been reported, indicating that the sulfur atom is a reactive site. researchgate.net

The reduction of the benzothiazole ring itself is less common under typical conditions used for nitro group reduction. The aromatic nature of the ring system provides it with considerable stability. However, under more forcing conditions or with specific catalytic systems, reduction of the heterocyclic ring could potentially occur.

Molecular Interactions with Biological Macromolecules: Mechanistic Elucidation

Ligand-Target Recognition and Binding Mechanisms

The initial step in a compound's biological action is its recognition and binding to a specific target, typically a protein. The nature and strength of this binding are dictated by a variety of non-covalent interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of benzothiazole (B30560) urea (B33335), including those with a nitro group, molecular docking studies have been instrumental in predicting their binding modes with various enzymes.

For instance, in the context of antibacterial research, molecular docking of benzothiazole-urea derivatives has been performed against bacterial enzymes like S. aureus tyrosyl-tRNA synthetase (TyrRS). researchgate.net These studies help in visualizing how the compound fits into the active site of the enzyme and which parts of the molecule are crucial for binding. researchgate.net The binding mode analysis of potent benzothiazole urea inhibitors of monoamine oxidase B (MAO-B) has shown that these compounds are well-accommodated within the enzyme's active site through stable hydrophobic and hydrogen-bonding interactions. mdpi.com Specifically, the 6-nitrobenzothiazole (B29876) moiety has been observed to be stabilized within the substrate cavity. mdpi.com

Similarly, docking studies on novel urea-linked 1,2,3-triazole-benzenesulfonamide hybrids as potential carbonic anhydrase inhibitors have demonstrated that the sulfonamide moiety fits well within the active sites of the target enzymes, interacting with the crucial Zn2+ ion, while the tail of the molecule forms various hydrophilic and hydrophobic interactions with amino acid residues. ekb.eg These predictive studies provide a rational basis for the design of more potent and selective inhibitors.

The stability of a ligand-protein complex is largely determined by a network of hydrogen bonds and hydrophobic interactions. Computational analyses provide detailed insights into these interactions at the binding interface.

The urea moiety itself is a versatile interaction partner. It possesses groups that can act as both hydrogen bond donors and acceptors, allowing it to form multiple hydrogen bonds with both the main chain and side chain residues of a protein. nih.gov This dual capability is a significant contributor to its binding affinity. nih.gov

Molecular dynamics simulations have shown that urea can weaken hydrophobic interactions by directly binding to hydrophobic groups on a protein. columbia.edunih.gov It achieves this by forming stronger attractive dispersion interactions with the protein's side chains and backbone than water does, effectively "dissolving" the hydrophobic core. columbia.edunih.gov This action is akin to a surfactant that can also form hydrogen bonds with the solvent. columbia.edunih.gov The extent of this weakening of hydrophobic interactions is related to the strength of the dispersion interactions between urea and the non-polar groups of the protein. columbia.edu

In the context of benzothiazole ureas, the interplay of hydrogen bonds and hydrophobic interactions is crucial for their inhibitory activity. For example, in the active site of MAO-B, the 6-nitrobenzothiazole part of the inhibitor can be stabilized through hydrophobic interactions, while the urea linker and the aryl substituent can form key hydrogen bonds. mdpi.com

Table of Key Interacting Residues
Target EnzymeInteracting Residues (Example)Type of InteractionReference
S. aureus tyrosyl-tRNA synthetaseKey amino acid residues in the binding pocketHydrogen bonding, Hydrophobic researchgate.net
Monoamine Oxidase B (MAO-B)Residues in the substrate and entrance cavitiesHydrogen bonding, Hydrophobic mdpi.com
Carbonic Anhydrase IX and XIIZn2+ ion, various amino acid residuesMetal coordination, Hydrophilic, Hydrophobic ekb.eg

Structure-activity relationship (SAR) studies involve systematically altering the chemical structure of a compound and observing the effect on its biological activity. These studies are crucial for understanding which molecular features are essential for the desired effect and for designing improved analogues.

For benzothiazole urea derivatives, extensive SAR studies have been conducted. For instance, in the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a target relevant to Alzheimer's disease, it was found that substitutions on the phenyl ring and the benzothiazole moiety significantly impact inhibitory potency. nih.govnih.govresearchgate.net A 4-hydroxy substitution on the phenyl ring, often combined with a 3-chloro or other halogen substituent, was found to be particularly effective. nih.govnih.govresearchgate.netnih.gov

Furthermore, the urea linker itself has been a subject of SAR studies. nih.gov Attempts to replace the urea linker with other groups often resulted in a dramatic decrease in inhibitory activity, highlighting its critical role in maintaining the optimal orientation and interactions within the binding site. nih.gov The nature of the substituent at the 6-position of the benzothiazole ring also influences activity, with smaller substituents often being preferred. nih.govnih.govresearchgate.net

These SAR studies provide a clear roadmap for medicinal chemists to optimize the benzothiazole urea scaffold for specific biological targets.

Interactive Table of SAR Findings for Benzothiazole Urea Derivatives
Molecular MoietyFavorable Substitutions/FeaturesUnfavorable Substitutions/FeaturesTarget EnzymeReference
Phenyl Ring4-hydroxy, 3-chloro, 3-bromo, 3-iodoDeviations from 3-halogen and 4-hydroxyl pattern17β-HSD10 nih.govnih.govresearchgate.netnih.gov
Urea LinkerUnmodified ureaReplacement with other linkers17β-HSD10 nih.gov
Benzothiazole RingSmall substituent at position 6Bulky substituents at position 617β-HSD10 nih.govnih.govresearchgate.net
Benzothiazole Ring6-nitro groupMAO-B mdpi.com

Enzyme Inhibition Studies and Mechanistic Characterization

Beyond binding, it is crucial to characterize the functional consequences of the interaction between (5-Nitro-1,2-benzothiazol-3-yl)urea and its target enzymes. This involves studying the kinetics of inhibition and the modulation of enzymatic activity.

Enzyme inhibition kinetics provide valuable information about the mechanism of action of an inhibitor. Different modes of inhibition (competitive, non-competitive, uncompetitive, mixed) suggest different binding mechanisms.

For a series of benzothiazolyl ureas, including those with structural similarities to this compound, the inhibition of 17β-HSD10 was investigated. nih.govnih.govresearchgate.net The most potent inhibitors in this series were found to exhibit an uncompetitive mechanism of action with respect to the substrate, acetoacetyl-CoA. nih.govnih.govresearchgate.net Uncompetitive inhibition implies that the inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. This type of inhibition is often observed with inhibitors that bind to a site that is only formed or becomes accessible after the substrate has bound to the enzyme.

The determination of the inhibition mechanism is crucial for understanding how the compound exerts its effect and for its further development as a potential therapeutic agent.

Some enzymes, like bacterial type II topoisomerases (e.g., DNA gyrase and topoisomerase IV), utilize the energy from ATP hydrolysis to carry out their function. nih.gov Compounds that interfere with this ATPase activity can effectively inhibit the enzyme.

While direct studies on this compound and bacterial topoisomerases were not found, the general principle of modulating ATPase activity is a known mechanism for enzyme inhibition. The ATP binding site of these enzymes represents a potential target for inhibitors. ATP is required for the catalytic cycle of type II topoisomerases, and its binding induces conformational changes necessary for DNA strand passage. nih.gov Inhibitors can interfere with ATP binding or the subsequent hydrolysis, thereby disrupting the enzyme's function. nih.gov The cellular ratio of ATP to ADP can also influence the activity of these enzymes and their susceptibility to inhibitors. nih.gov

Modulation of Protein Aggregation and Fibril Formation

Protein misfolding and subsequent aggregation are central to the pathology of numerous neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. acs.orgnih.govnih.gov Small molecules capable of interfering with these aggregation pathways are of significant therapeutic interest. Research into a series of benzothiazole derivatives has identified potent inhibitors of protein aggregation. acs.orgnih.gov

A study evaluating a library of 13 compounds, including derivatives of 4-(benzo[d]thiazol-2-yl)aniline (BTA) and 5-NBA, demonstrated the potential of these scaffolds to mitigate protein misfolding. acs.orgnih.gov These compounds were assessed for their activity against the aggregation of several proteins, including α-synuclein and tau, which are hallmarks of Parkinson's and Alzheimer's diseases, respectively. acs.orgnih.gov

Inhibition of α-Synuclein Oligomerization and Fibrillation

The aggregation of α-synuclein into oligomers and fibrils is a critical step in the pathogenesis of Parkinson's disease. acs.org Investigations into the effects of 5-NBA and its derivatives have revealed their capacity to inhibit these processes. acs.orgnih.gov

In a comparative study, 5-NBA was identified as a potent inhibitor of α-synuclein oligomerization, even at low micromolar concentrations. acs.orgnih.gov This anti-oligomeric activity was significantly greater than that of the parent compound, BTA. acs.orgnih.gov Furthermore, 5-NBA demonstrated a dose-dependent abrogation of α-synuclein fibril and oligomer formation. acs.orgnih.gov Cell-based assays using M17D neuroblastoma cells that express an inclusion-prone form of α-synuclein confirmed that 5-NBA could inhibit the formation of intracellular inclusions. acs.orgnih.gov

One of the synthesized derivatives, a compound with a urea linker, was also evaluated. acs.org The collective findings suggest that the 5-nitro-1,2-benzothiazole scaffold is a promising starting point for the development of more potent inhibitors of α-synuclein aggregation. acs.orgnih.gov

Effects on Tau Protein Aggregation Pathways

The formation of neurofibrillary tangles composed of hyperphosphorylated tau protein is a defining feature of Alzheimer's disease. researchgate.netmedicalnewstoday.com The ability of small molecules to interfere with tau aggregation is therefore a key area of research.

The study that highlighted the anti-α-synuclein activity of 5-NBA also explored its effects on the aggregation of the 2N4R isoform of tau protein. acs.orgnih.gov The results indicated that 5-NBA is also effective in reducing the formation of tau oligomers. acs.orgnih.gov This dual activity against both α-synuclein and tau aggregation suggests that 5-NBA and its derivatives could have broader therapeutic applications in neurodegenerative diseases characterized by the misfolding of these proteins. acs.orgnih.gov

CompoundTarget ProteinEffect on Aggregation
5-Nitro-1,2-benzothiazol-3-amine (5-NBA) α-SynucleinPotent inhibition of oligomerization and fibrillation. acs.orgnih.gov
Tau Isoform 2N4RReduction of oligomer formation. acs.orgnih.gov
4-(benzo[d]thiazol-2-yl)aniline (BTA) derivative with urea linker α-Synuclein, TransthyretinStudied for antifibrillary effects. acs.org

Biophysical Techniques for Monitoring Aggregation Processes

A variety of biophysical methods are employed to monitor the effects of compounds like 5-NBA on protein aggregation. These techniques provide detailed insights into the kinetics of aggregation and the morphology of the resulting species. acs.orgnih.govnih.gov

Thioflavin T (ThT) Fluorescence Assay: This is a widely used method to monitor the formation of amyloid fibrils. acs.orgnih.gov Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity over time is used to quantify the extent and kinetics of fibril formation. This assay was utilized to assess the antifibrillary activity of BTA and 5-NBA derivatives against α-synuclein and other amyloidogenic proteins. acs.orgnih.gov

Transmission Electron Microscopy (TEM): TEM is a powerful imaging technique used to directly visualize the morphology of protein aggregates. acs.orgnih.gov It allows for the confirmation of the presence or absence of fibrils and can provide information on their size and structure. TEM was used to confirm the antifibrillary activity of the benzothiazole derivatives by visualizing the reduction in fibril formation in the presence of the compounds. acs.orgnih.gov

Photoreactive Cross-linking Assay (PICUP): This technique is used to detect and quantify early-stage, non-covalent oligomers that are often transient and difficult to study with other methods. acs.orgnih.gov PICUP utilizes a photosensitizer and a cross-linking agent to covalently trap oligomers, which can then be analyzed by techniques such as SDS-PAGE and Western blotting. This assay was instrumental in identifying 5-NBA as a potent inhibitor of α-synuclein oligomerization at low micromolar concentrations. acs.orgnih.gov

Biophysical TechniquePurpose in Aggregation Studies
Thioflavin T (ThT) Fluorescence Monitors the kinetics of amyloid fibril formation. acs.orgnih.gov
Transmission Electron Microscopy (TEM) Visually confirms the presence and morphology of protein aggregates. acs.orgnih.gov
Photoreactive Cross-linking Assay (PICUP) Detects and quantifies early-stage protein oligomers. acs.orgnih.gov

Interactions with Nucleic Acids and DNA/RNA Binding Studies

There is currently no available research data in the provided search results regarding the direct interactions of this compound or its close analog, 5-Nitro-1,2-benzothiazol-3-amine (5-NBA), with nucleic acids such as DNA or RNA. The primary focus of the existing literature is on their interactions with proteins involved in neurodegenerative diseases.

Advanced Applications and Future Research Directions

Design Principles for Next-Generation Benzothiazolyl Urea (B33335) Compounds

The design of new benzothiazolyl urea compounds is guided by established principles of medicinal and materials chemistry, aiming to enhance specific properties by modifying the core structure. The benzothiazole (B30560) ring and the urea functional group are both known to possess a wide range of biological activities. mdpi.com When combined, they can lead to compounds with improved physicochemical and biological characteristics. mdpi.com

Key design strategies often involve:

Structural Simplification or Elaboration: Simplifying the structure of existing complex hybrids can lead to compounds with more targeted activity. For instance, simplifying benzothiazole-urea hybrids has yielded derivatives with narrow-spectrum activity against Gram-positive bacteria. nih.gov Conversely, elaborating the structure by adding specific functional groups can enhance desired properties.

Isosteric Replacement: Replacing certain atoms or groups with others that have similar physical or chemical properties can fine-tune the molecule's activity.

Modulation of Physicochemical Properties: The introduction of different substituents on the benzothiazole ring or the urea moiety can alter properties like solubility, stability, and electronic distribution, which in turn influences the compound's behavior and efficacy. mdpi.comrsc.org For example, the presence of a nitro group, as in (5-Nitro-1,2-benzothiazol-3-yl)urea, significantly impacts its electronic properties. ontosight.ai

Hybridization: Combining the benzothiazolyl urea scaffold with other pharmacophores is a common strategy to develop multifunctional molecules. This approach aims to leverage the beneficial properties of each component to create a hybrid with enhanced or novel activities. researchgate.net

Role of this compound as a Versatile Synthetic Intermediate

The chemical structure of this compound makes it a valuable intermediate in organic synthesis. The presence of the nitro group and the urea functionality provides multiple reactive sites for further chemical transformations. ontosight.ai

Key synthetic transformations include:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. For example, the reduction of the nitro group in N-(6-nitro-BT-2-yl)-N′-(Ethyl)urea is a key step in synthesizing a series of N-(6-substituted-BT-2-yl)-N′-(ethyl)ureas. mdpi.com

Reactions of the Urea Moiety: The urea group's nitrogen atoms can participate in nucleophilic substitution reactions, allowing for the attachment of various other molecular fragments. smolecule.com

Cyclization Reactions: The benzothiazole core itself can be synthesized through various cyclization reactions, often involving 2-aminothiophenols and other reagents. pcbiochemres.commdpi.com The urea moiety can also participate in cyclization reactions to form new heterocyclic systems. mdpi.com

The versatility of this compound as a synthetic intermediate allows for the creation of a diverse library of derivatives with a wide range of potential applications.

Development of this compound-Based Materials for Non-Biological Applications (e.g., NLO materials)

While much of the research on benzothiazole derivatives has focused on their biological activity, there is growing interest in their potential for non-biological applications, particularly in materials science. One promising area is the development of nonlinear optical (NLO) materials.

Organic molecules with enhanced second-order NLO properties are sought after for applications in optical modulation, frequency doubling, and molecular switching. cas.cz Benzothiazole derivatives, with their inherent charge-transfer characteristics, are excellent candidates for NLO-phores. cas.czresearchgate.net The design of these materials often involves creating "push-pull" systems, where an electron-donating group and an electron-accepting group are connected by a conjugated π-system. cas.cz

The this compound scaffold, with its electron-withdrawing nitro group, can serve as a strong acceptor component in such systems. By strategically adding electron-donating groups to the benzothiazole ring or the urea moiety, it is possible to create molecules with significant hyperpolarizability, a key parameter for NLO activity. cas.cz Research has shown that benzothiazolium salts are particularly effective NLO-phores compared to their neutral counterparts. cas.cz Furthermore, self-assembled nanostructures of benzothiazole derivatives have demonstrated promising NLO responses. nih.gov

Exploration of Hybrid Molecules Incorporating the this compound Moiety

The strategy of creating hybrid molecules by combining different pharmacophores is a powerful approach in drug discovery and materials science. researchgate.net This approach can lead to compounds with improved activity, novel mechanisms of action, or multifunctional properties. researchgate.net

Other examples of hybrid molecules based on the benzothiazole-urea scaffold include those linked to triazoles, which have demonstrated antimicrobial potential. nih.gov The design and synthesis of such hybrids offer a vast chemical space to explore for new therapeutic agents and functional materials.

Unexplored Reaction Pathways and Catalytic Applications

While several reaction pathways involving benzothiazoles and ureas are well-established, there remains significant potential for discovering new transformations and applications. The unique electronic and steric properties of this compound could enable novel, as-yet-unexplored reactions.

For instance, the development of new catalytic systems for the synthesis of benzothiazole derivatives is an active area of research. mdpi.com This includes the use of various catalysts to promote the condensation of 2-aminothiophenols with aldehydes or other electrophiles. pcbiochemres.commdpi.com The specific structure of this compound might lend itself to unique catalytic cycles or allow it to act as a ligand for metal catalysts in other reactions.

Furthermore, the study of the fundamental reaction mechanisms of urea hydrolysis and related transformations continues to reveal new insights. nih.govresearchgate.net A deeper understanding of the reactivity of the urea moiety in the context of the benzothiazole ring system could lead to the development of new synthetic methodologies.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from drug discovery to materials design. mdpi.comastrazeneca.com These computational tools can analyze vast datasets to identify patterns, predict properties, and guide the synthesis of new molecules with desired characteristics. ajrconline.org

For a compound like this compound and its derivatives, AI and ML can be applied in several ways:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to predict the biological activity or physical properties of new benzothiazolyl urea derivatives before they are synthesized. nih.gov This can significantly accelerate the discovery process by prioritizing the most promising candidates.

De Novo Design: Generative models can design entirely new molecules based on a set of desired properties. These models can explore the vast chemical space around the benzothiazolyl urea scaffold to propose novel structures with high predicted activity.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even suggest optimal synthetic routes for target molecules. researchgate.net This can aid in the efficient synthesis of new derivatives of this compound.

Data Analysis: AI can analyze large datasets from high-throughput screening and other experiments to identify subtle structure-activity relationships and guide the next round of molecular design. astrazeneca.com

The integration of AI and ML into the research and development of benzothiazolyl urea compounds holds immense promise for accelerating innovation and discovering new applications for this versatile chemical scaffold.

Q & A

Q. What are the common synthetic routes for preparing (5-Nitro-1,2-benzothiazol-3-yl)urea, and how are intermediates characterized?

The synthesis typically involves coupling nitro-substituted benzothiazole derivatives with urea or its analogs. For example, microwave-assisted reactions (e.g., urea with benzothiazole precursors under controlled conditions) can improve yield and efficiency . Key intermediates, such as N-(5-nitro-1,2-benzothiazol-3-yl)-2-phenylacetamide, are characterized using 1H^1H NMR to confirm structural integrity (e.g., aromatic proton shifts at δ 8.5–7.5 ppm and nitro group signatures) .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

Essential methods include:

  • NMR spectroscopy : To confirm substitution patterns and nitro group placement .
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation (e.g., observed vs. calculated m/zm/z values within 0.5 ppm error) .
  • HPLC with UV detection : To assess purity (>95% is typical for research-grade compounds).

Advanced Research Questions

Q. How does this compound modulate α-synuclein and tau aggregation, and what experimental models are used to study this?

Recent studies show that derivatives of this compound disrupt amyloid fibril formation via π-stacking interactions with aromatic residues in proteins. Experimental workflows include:

  • Thioflavin T (ThT) fluorescence assays : To monitor aggregation kinetics in vitro.
  • Transmission electron microscopy (TEM) : For visualizing fibril morphology changes.
  • Cell-based models : Neuroblastoma lines (e.g., SH-SY5Y) transfected with mutant tau or α-synuclein .

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

Contradictions may arise from variations in assay conditions (e.g., pH, solvent polarity) or compound stability. A systematic approach includes:

  • Dose-response validation : Replicate experiments across multiple concentrations.
  • Stability profiling : Use LC-MS to detect degradation products under physiological conditions.
  • Computational docking : Predict binding affinities to target proteins (e.g., tau) to contextualize activity differences .

Q. What strategies optimize the nitro group’s stability in this compound during functionalization?

The nitro group’s electron-withdrawing nature can destabilize intermediates. Mitigation strategies include:

  • Low-temperature reactions : To minimize unintended reduction.
  • Protecting groups : Temporarily shield reactive sites during multi-step syntheses.
  • Microwave-assisted synthesis : Enhances reaction specificity and reduces decomposition .

Q. How do structural modifications of the benzothiazole core influence the compound’s bioactivity?

Comparative studies with analogs (e.g., ethylcarbamoyl or phenylacetamide derivatives) reveal:

  • Electron-withdrawing groups (e.g., nitro) enhance binding to amyloidogenic proteins.
  • Polar substituents improve aqueous solubility but may reduce blood-brain barrier penetration.
  • Steric effects : Bulky groups at the 3-position can hinder target engagement .

Methodological Guidance

Q. What protocols are recommended for assessing the compound’s cytotoxicity in neuronal models?

  • MTT assay : Seed SH-SY5Y cells at 104^4 cells/well, treat with 1–100 µM compound for 24–48 hours.
  • LDH release measurement : Quantify membrane integrity post-treatment.
  • Control for nitro group toxicity : Compare with non-nitrated analogs .

Q. How can researchers validate the specificity of this compound in protein aggregation assays?

  • Competitive inhibition assays : Co-incubate with known aggregation inhibitors (e.g., epigallocatechin gallate).
  • Western blotting : Detect oligomer/fibril ratios using conformation-specific antibodies (e.g., T22 for tau oligomers).
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.